molecular formula C9H10BrN B1440215 5-Bromo-2-cyclobutylpyridine CAS No. 1159815-16-3

5-Bromo-2-cyclobutylpyridine

Cat. No.: B1440215
CAS No.: 1159815-16-3
M. Wt: 212.09 g/mol
InChI Key: WMIFQWGAWOPTCN-UHFFFAOYSA-N
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Description

5-Bromo-2-cyclobutylpyridine: is an organic compound with the molecular formula C9H10BrN. It is a derivative of pyridine, where a bromine atom is substituted at the 5th position and a cyclobutyl group is attached at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-cyclobutylpyridine typically involves the bromination of 2-cyclobutylpyridine. One common method is the use of bromine (Br2) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is carried out under controlled temperatures to ensure selective bromination at the 5th position of the pyridine ring .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination processes using automated reactors to ensure consistency and purity. The use of catalysts and optimized reaction conditions can enhance the yield and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium amide (NaNH2), potassium thiolate (KSR), and sodium alkoxide (NaOR). Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Suzuki-Miyaura Coupling: Reagents include palladium catalysts (e.g., Pd(PPh3)4), boronic acids, and bases like potassium carbonate (K2CO3).

Major Products:

Scientific Research Applications

Chemistry: 5-Bromo-2-cyclobutylpyridine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the construction of heterocyclic compounds and natural product analogs .

Biology and Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential pharmacological activities. They may act as ligands for biological targets such as receptors or enzymes, contributing to the development of new therapeutic agents .

Industry: The compound is utilized in the production of agrochemicals, pharmaceuticals, and materials science. Its reactivity and functional group compatibility make it valuable in various industrial applications .

Mechanism of Action

The mechanism of action of 5-Bromo-2-cyclobutylpyridine and its derivatives depends on their specific biological targets. For instance, if the compound acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting its activity. The molecular pathways involved can vary widely based on the specific application and target .

Comparison with Similar Compounds

    5-Bromo-2-methylpyridine: Similar structure but with a methyl group instead of a cyclobutyl group.

    5-Bromo-2-phenylpyridine: Contains a phenyl group at the 2nd position instead of a cyclobutyl group.

    5-Bromo-2-ethylpyridine: Features an ethyl group at the 2nd position.

Uniqueness: 5-Bromo-2-cyclobutylpyridine is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties. This can influence its reactivity and interactions with biological targets, making it a valuable compound for specific synthetic and medicinal applications .

Properties

IUPAC Name

5-bromo-2-cyclobutylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN/c10-8-4-5-9(11-6-8)7-2-1-3-7/h4-7H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMIFQWGAWOPTCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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